molecular formula C24H22N2O4S B2423051 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide CAS No. 1206994-42-4

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2423051
CAS No.: 1206994-42-4
M. Wt: 434.51
InChI Key: WCPHGRGYFBKOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of a tetrahydroquinoline moiety and a xanthene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Methylsulfonyl Group: The tetrahydroquinoline intermediate can be treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Formation of the Xanthene Carboxamide: The xanthene carboxylic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the tetrahydroquinoline intermediate to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The xanthene carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or photophysical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving the tetrahydroquinoline and xanthene moieties.

Mechanism of Action

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. The xanthene moiety may contribute to the compound’s photophysical properties, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the tetrahydroquinoline and xanthene moieties, which may confer unique biological and photophysical properties not found in other similar compounds.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-31(28,29)26-14-6-7-16-12-13-17(15-20(16)26)25-24(27)23-18-8-2-4-10-21(18)30-22-11-5-3-9-19(22)23/h2-5,8-13,15,23H,6-7,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPHGRGYFBKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.